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Compound of Interest

Compound Name: Diiodomethane-13C,d2
CAS No.: 1217038-24-8
Cat. No.: B1142166
Get Quote
)
Abstract

This guide details the strategic application of Diiodomethane-13C,d2 (

) in modern drug discovery and physical organic chemistry. As a dual-labeled methylene (

) synthon, this reagent offers a unique advantage: it introduces a "heavy" methylene bridge that
is both NMR-active (

) and metabolically robust (

bonds).[1] This note covers the primary application in Simmons-Smith cyclopropanation,
protocols for maximizing isotopic efficiency using the Furukawa modification, and methods for
validating incorporation via Mass Spectrometry and NMR spectroscopy.

Introduction: The "Heavy" Methylene Synthon

Diiodomethane-13C,d2 is a high-value reagent used to install a stable isotopic tag into organic
molecules. Unlike single-labeled precursors, the simultaneous presence of Carbon-13 and
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Deuterium serves two distinct functions:

» Metabolic Blocking (Deuterium Effect): The primary Kinetic Isotope Effect (KIE) of the C-D
bond (

) significantly slows oxidative metabolism at the labeled site, a strategy validated by FDA-
approved deuterated drugs like deutetrabenazine.[1]

e Traceability (Carbon-13): The

nucleus acts as a permanent, non-exchangeable tracer for ADME (Absorption, Distribution,
Metabolism, and Excretion) studies, detectable by both MS and

-NMR.
key Physical Properties
Property Value / Description
Formula
Molecular Weight ~270.86 g/mol (vs. 267.84 for unlabeled)
Mass Shift +3 Da (M+3)

Typically >99 atom %
Isotopic Enrichment
, >98 atom % D

Colorless to light yellow liquid (darkens with light
Appearance
exposure)

Core Application: Metabolic Stability & Drug Design

One of the most powerful uses of

is the synthesis of deuterated cyclopropane motifs.[1] Cyclopropane rings are common
pharmacophores, but they are often susceptible to metabolic opening or hydroxylation by
Cytochrome P450 enzymes.

Mechanism of Metabolic Blocking

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/publication/321313267_Deuteration_as_a_Tool_for_Optimization_of_Metabolic_Stability_and_Toxicity_of_Drugs
https://www.researchgate.net/publication/321313267_Deuteration_as_a_Tool_for_Optimization_of_Metabolic_Stability_and_Toxicity_of_Drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142166?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

By constructing the ring with

, the methylene hydrogens are replaced with deuterium. This strengthens the bond against
homolytic cleavage (C-D bond dissociation energy is ~1.2-1.5 kcal/mol higher than C-H),
effectively "blocking" the metabolic soft spot.

Standard CH2
(Fast Reaction)

Labeled 13CD2

Deuterium KIE slows reaction) Metabolically Stable
Intact Drug

Click to download full resolution via product page

Oxidized Metabolite
-9 (Ring Opening/OH)

Cytochrome P450
(Oxidative Attack)

il In vivo exposure
(Cyclopropane)

Figure 1: Deuterium Kinetic Isotope Effect (KIE) preventing metabolic degradation of the
cyclopropane ring.[1]

Experimental Protocol: Furukawa-Modified
Cyclopropanation

Objective: Synthesize a

-labeled cyclopropane ring on a target alkene.[1] Method: The Furukawa modification (using

) is preferred over the traditional Zn-Cu couple for isotope work because it is homogeneous,
faster, and allows precise stoichiometry, minimizing waste of the expensive

reagent.

Reagents

e Substrate: Target Alkene (1.0 equiv)
o Reagent: Diiodomethane-13C,d2 (1.1 - 1.5 equiv)[1]
e Promoter: Diethylzinc (

) (1.0 M in hexanes, 1.1 - 1.5 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Atmosphere: Dry Argon or Nitrogen (Critical)[1]

Step-by-Step Procedure

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a
rubber septum. Flush with Argon for 15 minutes.

Substrate Solvation: Add the alkene substrate (e.g., styrene, 1.0 mmol) and anhydrous DCM
(5 mL) via syringe. Cool the mixture to 0°C (ice bath).

Diethylzinc Addition: Caution:

is pyrophoric. Slowly add the
solution (1.1 mmol) dropwise. Stir for 10 minutes at 0°C.

Isotope Reagent Addition: Add Diiodomethane-13C,d2 (1.1 mmol) dropwise via a
microsyringe. The solution may become cloudy as the active zinc carbenoid (

) forms.

Reaction: Allow the mixture to warm slowly to room temperature (RT). Stir for 2—-12 hours.
Monitor conversion by TLC or GC-MS.[1]

o Note: For unreactive alkenes, refluxing in DCE (83°C) may be required.
Quenching: Cool back to 0°C. Slowly add saturated aqueous

to quench excess organozinc species. (Vigorous bubbling will occur).[1]

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate under reduced pressure.
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Figure 2: Pathway for the transfer of the heavy methylene carbenoid to an alkene.

Analytical Validation (Self-Validating System)

To confirm the successful incorporation of the double label, you must look for specific spectral
signatures.

Mass Spectrometry (MS)[1]

* Expectation: A mass shift of +3 Da relative to the unlabeled standard.
o Check: Ensure the isotopic pattern matches. If the unlabeled compound has a base peak at

, the labeled product must show
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NMR Spectroscopy

NMR provides the definitive proof of structure.

Observation in Labeled

N Product (

-Cyclopropane)

Explanation

Silent at the methylene

NMR position.[1]

The protons have been
replaced by Deuterium. The
disappearance of the high-field
cyclopropane protons (usually
0.5-1.0 ppm) is a key indicator

of success.[1]

NMR Quintet (1:2:3:2:1 pattern).[1]

The

signal is split by the two
attached Deuterium atoms
(Spin

). The multiplicity is

Coupling ]

The one-bond coupling

constant between
and

is characteristic.

Safety & Handling

» Toxicity: Dilodomethane is toxic by inhalation and skin contact.[1][2][3] It is a potential

alkylating agent.[1] Use double gloves (nitrile) and work in a fume hood.

e Light Sensitivity:
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can liberate lodine (
) upon photodegradation.[1] Store in amber vials at 4°C.

e Organozinc Hazards: Diethylzinc is pyrophoric.[1] It ignites on contact with air.[1] All transfers
must use gas-tight syringes and inert atmosphere techniques.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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